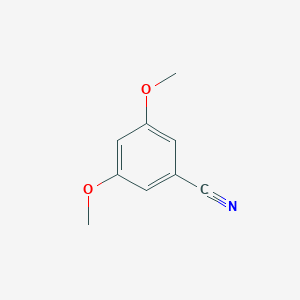

3,5-Dimethoxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73710. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTHWSJNXVDIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172710 | |

| Record name | Benzonitrile, 3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19179-31-8 | |

| Record name | 3,5-Dimethoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19179-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyanomethyl)-3,5-dimethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019179318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethoxybenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(CYANOMETHYL)-3,5-DIMETHOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OJ1LY7B4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3,5-Dimethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,5-Dimethoxybenzonitrile. The information is presented in a structured format to facilitate easy access and comparison, making it a valuable resource for laboratory work and drug development. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations to illustrate key processes.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[1][2] It is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1][2] Its solubility in common organic solvents like ethanol and dichloromethane, coupled with its insolubility in water, dictates its handling and reaction conditions.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO₂ | [1][2] |

| Molecular Weight | 163.17 g/mol | [1] |

| Appearance | White to off-white crystalline solid/powder | [1][2] |

| Melting Point | 87-89 °C | [1] |

| Boiling Point (Predicted) | 243.1 ± 9.0 °C | [3] |

| Density | No experimental data found | |

| Solubility | Insoluble in water; Soluble in common organic solvents such as ethanol and dichloromethane. | [1] |

| CAS Number | 19179-31-8 | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectral data based on the analysis of similar compounds.

Table 2: Spectroscopic Data of this compound

| Technique | Expected Peaks/Signals | Interpretation |

| ¹H NMR | Singlet around 3.8 ppm (6H); Signals in the aromatic region (around 6.7-7.0 ppm) (3H) | The singlet corresponds to the six equivalent protons of the two methoxy groups. The aromatic protons will exhibit a splitting pattern characteristic of a 1,3,5-trisubstituted benzene ring. |

| ¹³C NMR | Signal around 56 ppm; Signals in the aromatic region (100-160 ppm); Signal for the nitrile carbon (around 118 ppm) | The signal around 56 ppm is attributed to the methoxy carbons. The aromatic carbons will show distinct signals, and the nitrile carbon will appear in the characteristic downfield region. |

| IR Spectroscopy | ~2230 cm⁻¹ (nitrile C≡N stretch); ~2840-3000 cm⁻¹ (C-H stretch of methoxy and aromatic); ~1600 cm⁻¹ (C=C aromatic ring stretch); ~1050-1250 cm⁻¹ (C-O stretch of methoxy) | The strong, sharp peak around 2230 cm⁻¹ is characteristic of a nitrile group. The other peaks correspond to the vibrations of the aromatic ring and methoxy groups. |

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the conversion of 3,5-dimethoxybenzaldehyde to its oxime, followed by dehydration to the nitrile.

Protocol 1: Synthesis of 3,5-Dimethoxybenzaldehyde Oxime

This protocol is adapted from the synthesis of similar benzaldehyde oximes.[4][5]

Materials:

-

3,5-Dimethoxybenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Büchner funnel and filter paper

Procedure:

-

To a solution of 3,5-Dimethoxybenzaldehyde (1.0 eq) in ethanol (5 mL per mmol of aldehyde) in a round-bottom flask, add hydroxylamine hydrochloride (1.2 eq).

-

Slowly add an aqueous solution of sodium hydroxide (1.2 eq) to the mixture.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.

-

Add water to the concentrated mixture to precipitate the product.

-

Collect the precipitate by filtration using a Büchner funnel, wash with cold water, and dry to obtain 3,5-Dimethoxybenzaldehyde oxime.

Protocol 2: Dehydration of 3,5-Dimethoxybenzaldehyde Oxime to this compound

This is a general procedure for the dehydration of an aldoxime to a nitrile.

Materials:

-

3,5-Dimethoxybenzaldehyde Oxime

-

Dehydrating agent (e.g., phosphorus pentoxide, thionyl chloride, or a milder reagent like copper(II) sulfate)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Round-bottom flask

-

Reflux condenser (if heating is required)

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 3,5-Dimethoxybenzaldehyde Oxime in an appropriate anhydrous solvent.

-

Add the dehydrating agent portion-wise with stirring. The reaction may be exothermic.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

-

Upon completion, quench the reaction mixture carefully (e.g., by pouring onto ice water if an acid chloride was used).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield this compound.

Reactivity and Stability

This compound is a stable compound under normal laboratory conditions.[1] It should be stored in a cool, dry, and well-ventilated area, away from heat and ignition sources, in a tightly sealed container to prevent moisture and air exposure.[1] It is incompatible with strong oxidizing agents.[1] The nitrile group can undergo various chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, making it a valuable synthon in organic chemistry.

Safety Information

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[1]

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

References

An In-Depth Technical Guide to 3,5-Dimethoxybenzonitrile (CAS: 19179-31-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethoxybenzonitrile, a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] This document collates its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data for characterization. Furthermore, this guide explores its role as a building block in the synthesis of biologically active molecules, providing researchers and drug development professionals with a thorough resource for its application.

Introduction

This compound, also known as 1-cyano-3,5-dimethoxybenzene, is an aromatic organic compound characterized by a benzene ring substituted with two methoxy groups at the 3 and 5 positions and a nitrile group. This substitution pattern imparts enhanced solubility and specific reactivity, making it a valuable intermediate in the synthesis of complex molecules.[1] Its ability to participate in various chemical transformations allows for the construction of diverse molecular architectures, which is of particular interest in the fields of medicinal chemistry and materials science.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 19179-31-8 | [3] |

| Molecular Formula | C₉H₉NO₂ | [4] |

| Molecular Weight | 163.17 g/mol | [3] |

| Appearance | Off-white crystalline powder | [2] |

| Melting Point | 87-89 °C | [3] |

| Purity | ≥ 99% (HPLC) | [2] |

| Synonyms | 1-Cyano-3,5-dimethoxybenzene, 3,5-Dimethoxybenzenecarbonitrile | [5] |

| InChI | 1S/C9H9NO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,1-2H3 | [3] |

| InChIKey | NVTHWSJNXVDIKR-UHFFFAOYSA-N | [3] |

| SMILES | COC1=CC(=CC(=C1)C#N)OC | [4] |

| Storage | Store at 0 - 8 °C | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. The following tables summarize the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.7 | t (J ≈ 2.3 Hz) | 1H | H-4 |

| ~6.6 | d (J ≈ 2.3 Hz) | 2H | H-2, H-6 |

| ~3.8 | s | 6H | 2 x -OCH₃ |

Table 3: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~161 | C-3, C-5 |

| ~118 | -CN |

| ~114 | C-1 |

| ~108 | C-2, C-6 |

| ~106 | C-4 |

| ~56 | -OCH₃ |

Note: Predicted values are based on computational models and comparison with similar structures. Experimental values may vary slightly depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong | C≡N stretching |

| ~2950-2850 | Medium | C-H stretching (methoxy) |

| ~1600, ~1470 | Medium-Strong | C=C stretching (aromatic) |

| ~1200-1000 | Strong | C-O stretching (methoxy) |

| ~830 | Strong | C-H bending (aromatic) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 163, corresponding to its molecular weight.

Table 5: Expected Mass Spectrometry Fragmentation

| m/z | Fragment |

| 163 | [M]⁺ |

| 148 | [M - CH₃]⁺ |

| 132 | [M - OCH₃]⁺ |

| 120 | [M - CH₃ - CO]⁺ |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. The most common laboratory-scale synthesis involves the dehydration of the corresponding aldoxime, which is prepared from 3,5-dimethoxybenzaldehyde.

Synthesis of this compound from 3,5-Dimethoxybenzaldehyde

This two-step synthesis involves the formation of an oxime intermediate followed by its dehydration to the nitrile.

Step 1: Synthesis of (E)-3,5-Dimethoxybenzaldehyde oxime

This protocol is adapted from a known procedure for a similar compound.[6]

-

Materials:

-

3,5-Dimethoxybenzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Ethanol

-

Water

-

-

Procedure:

-

Dissolve 3,5-dimethoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in water to the flask.

-

Heat the mixture under reflux until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

-

Add water to the residue to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

The crude product can be recrystallized from ethanol to yield colorless crystals of (E)-3,5-Dimethoxybenzaldehyde oxime.[6]

-

Step 2: Dehydration of (E)-3,5-Dimethoxybenzaldehyde oxime to this compound

This is a general procedure for the dehydration of aldoximes.

-

Materials:

-

(E)-3,5-Dimethoxybenzaldehyde oxime

-

Acetic anhydride

-

Sodium acetate (optional, as catalyst)

-

-

Procedure:

-

In a round-bottom flask, combine (E)-3,5-Dimethoxybenzaldehyde oxime (1 equivalent) and acetic anhydride (2-3 equivalents).

-

Optionally, a catalytic amount of anhydrous sodium acetate can be added.

-

Heat the mixture to reflux for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it slowly into ice-water with stirring to hydrolyze the excess acetic anhydride.

-

The product will precipitate as a solid. Collect the solid by filtration.

-

Wash the solid thoroughly with water and then with a dilute sodium bicarbonate solution to remove any residual acetic acid.

-

Dry the product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

-

Chemical Reactivity and Applications in Drug Development

The nitrile group of this compound is a versatile functional group that can undergo a variety of transformations, making it a valuable building block in organic synthesis.

Reaction with Grignard Reagents

The reaction of nitriles with Grignard reagents, followed by acidic hydrolysis, is a classic method for the synthesis of ketones.

Experimental Protocol: Synthesis of 1-(3,5-Dimethoxyphenyl)propan-1-one (Hypothetical)

This is a general protocol for the reaction of a benzonitrile with a Grignard reagent.

-

Materials:

-

This compound

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or THF

-

Aqueous ammonium chloride solution (saturated)

-

-

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, prepare ethylmagnesium bromide by reacting magnesium turnings (1.2 equivalents) with ethyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF.

-

Reaction: Cool the Grignard solution in an ice bath. Add a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the product into diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude ketone can be purified by column chromatography or distillation.

-

Reduction to Amines

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

References

Spectroscopic Analysis of 3,5-Dimethoxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 3,5-Dimethoxybenzonitrile (CAS No: 19179-31-8; Molecular Formula: C₉H₉NO₂; Molecular Weight: 163.17 g/mol ).[1]

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.7 - 6.8 | d (doublet) | 2H | Aromatic H (H-2, H-6) |

| ~ 6.6 - 6.7 | t (triplet) | 1H | Aromatic H (H-4) |

| ~ 3.8 | s (singlet) | 6H | Methoxy (-OCH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 161 | Aromatic C (C-3, C-5) |

| ~ 118 | Cyano (-C≡N) |

| ~ 114 | Aromatic C (C-1) |

| ~ 108 | Aromatic C (C-2, C-6) |

| ~ 106 | Aromatic C (H-4) |

| ~ 56 | Methoxy (-OCH₃) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2230 - 2210 | Strong | C≡N stretch (nitrile) |

| ~ 3000 - 2850 | Medium-Strong | C-H stretch (aromatic and aliphatic) |

| ~ 1600 - 1580 | Strong | C=C stretch (aromatic ring) |

| ~ 1250 - 1200 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~ 1050 - 1000 | Strong | Symmetric C-O-C stretch (aryl ether) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 163 | [M]⁺ (Molecular Ion) |

| 148 | [M - CH₃]⁺ |

| 120 | [M - CH₃ - CO]⁺ |

Experimental Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated in the diagram below.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample (5-20 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

5 mm NMR tubes

-

Pipettes and vials

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.[2]

-

Sample Transfer: Carefully transfer the solution into a clean NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will then lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to achieve maximum homogeneity and resolution.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. The number of scans can range from 16 to 64, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Following ¹H NMR, acquire the proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.

Materials:

-

This compound sample

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method): Add a small amount of the solid this compound sample to an agate mortar. Add a small amount of dry KBr powder and gently grind the two solids together to create a fine, homogeneous powder.

-

Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the spectrometer and acquire a background spectrum.

-

Sample Spectrum: Place the sample pellet in the holder and acquire the sample spectrum.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

A suitable volatile solvent (e.g., methanol or dichloromethane)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

-

Injection: Inject the sample solution into the GC-MS system. The sample is vaporized and separated from the solvent and any impurities based on its retention time in the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion.

-

Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The most intense peak is designated as the base peak with a relative abundance of 100%.

References

Solubility of 3,5-Dimethoxybenzonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dimethoxybenzonitrile, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] While specific quantitative solubility data is not extensively available in public literature, this document compiles qualitative information, outlines a detailed experimental protocol for determining solubility, and presents visual workflows to guide laboratory practice.

Introduction to this compound

This compound (CAS No. 19179-31-8) is an off-white crystalline solid with a molecular formula of C₉H₉NO₂ and a molecular weight of 163.17 g/mol .[1][2] Its structure, featuring a benzene ring substituted with two methoxy groups and a nitrile group, imparts a unique polarity that influences its solubility in various media. The presence of these functional groups allows for its use as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1]

Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Solvent Type | Qualitative Solubility | Source |

| Water | Polar Protic | Insoluble | [3] |

| Ethanol | Polar Protic | Soluble | [3] |

| Dichloromethane | Polar Aprotic | Soluble | [3] |

Note: The term "soluble" is a general descriptor. It is strongly recommended that researchers experimentally determine the quantitative solubility for their specific application and solvent grade.

Experimental Protocol for Solubility Determination

The following section details a standardized gravimetric method for the quantitative determination of this compound solubility in an organic solvent of interest. This method is reliable for obtaining accurate solubility data when conducted with care.

Principle

The gravimetric method involves preparing a saturated solution of the solute (this compound) in a specific solvent at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From this, the solubility can be calculated and expressed in units such as g/100 mL or mol/L.

Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with a hotplate

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or watch glasses

-

Analytical balance

-

Drying oven or vacuum oven

-

Pipettes and other standard laboratory glassware

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure the system reaches equilibrium. Periodically check to confirm that excess solid remains.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed evaporation dish. Record the exact volume of the filtrate transferred.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered solution into a drying oven. The oven temperature should be set well below the boiling point of the solvent and the melting point of this compound (87-89 °C) to avoid decomposition.[2] For high-boiling point solvents, a vacuum oven at a moderate temperature is recommended.

-

Continue the drying process until all the solvent has evaporated.

-

-

Mass Determination and Calculation:

-

Allow the evaporation dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

The solubility can then be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute in g / Volume of filtrate in mL) x 100

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between the key components of the measurement process.

Applications in Drug Development

Understanding the solubility of this compound is crucial for its application in pharmaceutical synthesis. As a versatile intermediate, its solubility in various organic solvents dictates the choice of reaction media, purification methods (such as recrystallization), and formulation strategies.[1] Poor solubility can lead to challenges in achieving desired reaction kinetics and yields. Therefore, the ability to accurately determine its solubility is a fundamental requirement for process optimization and the successful development of new chemical entities.

References

An In-depth Technical Guide to the Molecular Structure and Electronics of 3,5-Dimethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and electronic properties of 3,5-Dimethoxybenzonitrile, a versatile building block in medicinal chemistry and materials science. This document collates theoretical data from computational modeling and establishes experimental protocols for its synthesis and characterization. Key molecular and electronic parameters are summarized in structured tables for clarity. Detailed methodologies for synthesis, spectroscopic analysis (NMR, FT-IR, UV-Vis), and computational studies are provided to facilitate further research and application.

Introduction

This compound is an aromatic nitrile that serves as a key intermediate in the synthesis of a variety of organic compounds.[1] Its unique electronic and structural characteristics, arising from the interplay between the electron-withdrawing nitrile group and the electron-donating methoxy groups, make it a molecule of significant interest in drug discovery and the development of novel organic materials. A thorough understanding of its molecular geometry, electronic landscape, and spectroscopic signatures is crucial for its effective utilization in these fields. This guide aims to provide a detailed repository of this information for researchers and professionals.

Molecular Structure

Optimized Molecular Geometry (Computational)

Density Functional Theory (DFT) calculations using the B3LYP functional with a 6-311++G(d,p) basis set provide a detailed picture of the molecule's geometry. The key bond lengths, bond angles, and dihedral angles are presented in Table 1. These computational methods are widely accepted for their accuracy in predicting molecular structures.[3]

Table 1: Calculated Geometrical Parameters of this compound

| Parameter | Bond/Atoms | Value |

| Bond Lengths (Å) | ||

| C-C (aromatic) | 1.39 - 1.40 | |

| C-CN | 1.44 | |

| C≡N | 1.16 | |

| C-O | 1.36 | |

| O-CH₃ | 1.42 | |

| C-H (aromatic) | 1.08 | |

| C-H (methyl) | 1.09 | |

| Bond Angles (°) | ||

| C-C-C (aromatic) | 119 - 121 | |

| C-C-CN | 120.5 | |

| C-C-O | 115.5, 124.5 | |

| C-O-C | 118.0 | |

| Dihedral Angles (°) | ||

| C-C-O-C | ~0 or ~180 |

Note: Data is based on DFT calculations (B3LYP/6-311++G(d,p)) as direct experimental crystallographic data is not available.

Caption: Molecular structure of this compound.

Electronic Properties

The electronic properties of this compound are dictated by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter for determining the molecule's reactivity, electronic transitions, and potential applications in organic electronics.

Frontier Molecular Orbitals (Computational)

DFT calculations provide valuable insights into the energies and spatial distributions of the HOMO and LUMO. This information is crucial for predicting the molecule's behavior in chemical reactions and its photophysical properties.

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -1.0 to -1.5 |

| HOMO-LUMO Gap | 5.0 to 6.0 |

Note: Values are typical ranges obtained from DFT (B3LYP/6-311++G(d,p)) calculations and can vary slightly based on the specific computational model.

Caption: HOMO-LUMO energy level diagram.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and identification of this compound. The following sections provide expected data from key spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. The chemical shifts are influenced by the electronic environment of the nuclei.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~6.7 | s, 2H (H-2, H-6) | ~161 | C-3, C-5 |

| ~6.4 | t, 1H (H-4) | ~119 | C≡N |

| ~3.8 | s, 6H (-OCH₃) | ~115 | C-1 |

| ~108 | C-2, C-6 | ||

| ~106 | C-4 | ||

| ~56 | -OCH₃ |

Note: Predicted values based on analogous compounds and general principles of NMR spectroscopy.[4][5] Solvent: CDCl₃.

Vibrational Spectroscopy (FT-IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of its functional groups and overall structure.

Table 4: Key Vibrational Frequencies of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2230 | C≡N stretch |

| ~3000-2800 | C-H stretch (aromatic and aliphatic) |

| ~1600 | C=C stretch (aromatic ring) |

| ~1200-1000 | C-O stretch |

Note: Data is based on computational predictions (DFT B3LYP/6-311++G(d,p)) and comparison with similar molecules.[6][7]

UV-Vis Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule. The absorption maxima correspond to the energy required to promote an electron from a lower to a higher energy molecular orbital. For this compound, the primary absorption bands are expected in the UV region.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Wavelength (λ_max, nm) | Electronic Transition |

| ~230 | π → π |

| ~280 | π → π |

Note: Predicted values based on computational studies and data from related benzonitrile derivatives.[8]

Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of this compound.

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for the synthesis of aryl nitriles from the corresponding anilines.[2][9]

Caption: Synthesis of this compound workflow.

Protocol:

-

Diazotization: Dissolve 3,5-dimethoxyaniline in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure complete reaction.

-

Work-up and Purification: Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

Caption: Spectroscopic characterization workflow.

-

NMR Spectroscopy: [10]

-

Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

-

FT-IR Spectroscopy: [7]

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

-

Computational Methodology

-

Software: Gaussian 16 or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Calculations:

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation.

-

Frequency Analysis: Calculate vibrational frequencies to confirm the optimized structure is a true minimum on the potential energy surface and to predict the IR and Raman spectra.

-

Electronic Properties: Calculate HOMO and LUMO energies and the corresponding energy gap.

-

UV-Vis Spectra: Use Time-Dependent DFT (TD-DFT) to predict the electronic transitions and UV-Vis absorption spectrum.

-

Conclusion

This technical guide provides a detailed overview of the molecular and electronic structure of this compound, supported by computational data and established experimental protocols. The presented data on its geometry, electronic properties, and spectroscopic signatures serves as a valuable resource for researchers in medicinal chemistry, materials science, and related fields. The detailed methodologies offer a practical framework for the synthesis and characterization of this important chemical intermediate, paving the way for its application in the design and development of novel functional molecules.

References

- 1. 4-Hydroxy-3,5-dimethoxybenzonitrile | C9H9NO3 | CID 14381935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. FT-IR, FT-Raman spectra and other molecular properties of 3,5-dichlorobenzonitrile: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.latech.edu [chem.latech.edu]

- 8. scienceopen.com [scienceopen.com]

- 9. benchchem.com [benchchem.com]

- 10. UV/Vis Database User's Guide [webbook.nist.gov]

3,5-Dimethoxybenzonitrile as a building block in organic synthesis

An In-depth Technical Guide to 3,5-Dimethoxybenzonitrile as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly versatile aromatic compound that serves as a crucial building block in modern organic synthesis. Its molecular architecture, characterized by a nitrile functional group and two electron-donating methoxy groups positioned meta to each other on a benzene ring, provides a unique combination of reactivity and structural properties. This makes it an invaluable intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The nitrile group offers a gateway to diverse functionalities such as amines, carboxylic acids, and ketones, while the methoxy-activated ring is amenable to further substitution. This guide provides a comprehensive overview of its properties, reactivity, and applications, complete with experimental protocols and data to support its use in research and development.

Physicochemical and Spectroscopic Data

Accurate characterization is fundamental to the application of any chemical building block. The physical and spectroscopic properties of this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₂ | [1][2] |

| Molecular Weight | 163.17 g/mol | |

| CAS Number | 19179-31-8 | [1][3] |

| Appearance | Off-white crystalline powder | [1] |

| Melting Point | 87-89 °C | |

| Purity | ≥ 99% (HPLC) | [1] |

| InChI Key | NVTHWSJNXVDIKR-UHFFFAOYSA-N | [4] |

| SMILES String | COc1cc(OC)cc(c1)C#N |

Spectroscopic Data

While specific spectra for this compound were not found in the search results, the data for the closely related and synthetically accessible 3,5-Dimethoxybenzaldehyde and 3,5-Dimethoxybenzoic acid provide a strong basis for characterizing derivatives. The expected spectral features for the nitrile are inferred from general principles and data for analogous structures.

Table 2: Representative ¹H NMR Spectroscopic Data (Derivative: 3,5-Dimethoxybenzyl alcohol)

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 6.53 | d, J = 2.2 Hz | 2H | Aromatic (H-2, H-6) | [5] |

| 6.40 | t, J = 2.2 Hz | 1H | Aromatic (H-4) | [5] |

| 4.65 | s | 2H | Methylene (-CH₂OH) | [5] |

| 3.80 | s | 6H | Methoxy (-OCH₃) | [5] |

| 1.95 | br s | 1H | Hydroxyl (-OH) | [5] |

Table 3: Representative ¹³C NMR Spectroscopic Data (Derivative: 3,5-Dimethoxybenzyl alcohol)

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment | Reference |

| 161.0 | Aromatic (C-3, C-5) | [5] |

| 143.5 | Aromatic (C-1) | [5] |

| 105.1 | Aromatic (C-2, C-6) | [5] |

| 99.3 | Aromatic (C-4) | [5] |

| 65.4 | Methylene (-CH₂OH) | [5] |

| 55.3 | Methoxy (-OCH₃) | [5] |

Table 4: Representative Infrared (IR) Spectroscopy Data (Derivative: 3,5-Dimethoxybenzaldehyde)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~2900 | Strong | C-H Stretch (aromatic and aliphatic) | [6] |

| ~1700 | Strong | C=O Stretch (aldehyde) | [6] |

| ~1600 | Strong | C=C Stretch (aromatic ring) | [6] |

Reactivity and Synthetic Applications

This compound's utility stems from the reactivity of its nitrile group and the activated aromatic ring. These sites allow for a variety of transformations to build molecular complexity.

Transformations of the Nitrile Group

The nitrile functionality is a versatile precursor to several important functional groups.

1. Reduction to 3,5-Dimethoxybenzylamine

The reduction of the nitrile to a primary amine is a fundamental transformation, providing a key building block for amides, sulfonamides, and heterocyclic systems.

Caption: General scheme for the reduction of this compound.

Experimental Protocol: Reduction using Lithium Aluminium Hydride (LiAlH₄) (Representative)

This protocol is adapted from the general procedure for reducing nitriles.

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon) is charged with a suspension of LiAlH₄ (1.2 eq.) in anhydrous diethyl ether or THF.

-

Addition: A solution of this compound (1.0 eq.) in the same anhydrous solvent is added dropwise to the stirred suspension at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Isolation: The resulting solid is filtered off and washed thoroughly with ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3,5-dimethoxybenzylamine, which can be further purified by distillation or chromatography.

2. Hydrolysis to 3,5-Dimethoxybenzoic Acid

Hydrolysis of the nitrile group provides the corresponding carboxylic acid, a common precursor for esters, amides, and acid chlorides.

Caption: General scheme for the hydrolysis of this compound.

Experimental Protocol: Acid-Catalyzed Hydrolysis (Representative)

-

Setup: this compound is added to a mixture of concentrated sulfuric acid and water in a round-bottom flask equipped with a reflux condenser.

-

Reaction: The mixture is heated to reflux and stirred vigorously for several hours. The reaction progress is monitored by TLC.

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.

-

Purification: The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried. The crude 3,5-dimethoxybenzoic acid can be purified by recrystallization from a suitable solvent like ethanol/water.[5]

Role in the Synthesis of Bioactive Compounds and Materials

This compound is a valuable intermediate in the creation of high-value molecules for the pharmaceutical, agrochemical, and materials science sectors.[1]

Pharmaceutical and Agrochemical Synthesis

The 3,5-dimethoxyphenyl motif is a common feature in many biologically active compounds. The nitrile serves as a convenient handle to introduce other functionalities required for biological activity. Its derivatives are key intermediates in the synthesis of anti-inflammatory and analgesic drugs.[7] The enhanced solubility and reactivity conferred by the methoxy groups make it an attractive starting material for drug discovery programs.[1]

Materials Science Applications

Beyond life sciences, this compound is explored for its potential in materials science. Its favorable electronic properties make it a candidate for the development of organic electronic devices, such as organic semiconductors and light-emitting diodes (LEDs).[1]

The general workflow from this building block to a final product is illustrated below.

Caption: From building block to high-value product.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified as harmful and an irritant.

| Hazard Class | Classification | Reference |

| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | |

| Skin Irritation | Category 2 | |

| Eye Irritation | Category 2 | |

| Specific Target Organ Toxicity | Category 3 (Respiratory system) |

Precautionary Measures:

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols.[8] Wash hands thoroughly after handling.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a dust mask (type N95 or equivalent).

-

Storage: Store in a cool, dry, well-ventilated place at 0 - 8 °C.[1] Keep the container tightly closed.[9]

-

In case of exposure:

-

Skin: Wash off with plenty of soap and water. If irritation occurs, get medical advice.[8]

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

Ingestion: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[8]

-

Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[9]

-

Conclusion

This compound stands out as a pivotal building block in organic synthesis. Its defined structure, coupled with the versatile reactivity of the nitrile group and the activated aromatic ring, provides chemists with a reliable and efficient starting point for constructing complex molecular architectures. From developing novel therapeutic agents to designing next-generation organic materials, the applications of this compound are extensive and continue to expand, underscoring its importance for professionals in the chemical sciences.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Benzonitrile, 3,5-Dimethoxy- | Properties, Uses, Safety Data & Supplier China – Expert Chemical Information [nj-finechem.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. Benzonitrile, 3,5-dimethoxy- | SIELC Technologies [sielc.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3,5-Dimethoxybenzonitrile: Discovery and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,5-Dimethoxybenzonitrile, a key intermediate in the development of pharmaceuticals and other fine chemicals. While the precise historical discovery of this compound is not extensively documented, its synthesis can be achieved through several established and modern organic chemistry reactions. This document details the most prominent synthetic pathways, including the classical Sandmeyer reaction, the dehydration of 3,5-dimethoxybenzaldehyde oxime, and modern palladium-catalyzed cyanation methods. Each method is presented with detailed experimental protocols, quantitative data for comparison, and visualizations of the reaction workflows to aid researchers in their synthetic endeavors.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate in the production of more complex molecules with potential therapeutic applications. Its structure, featuring a benzonitrile core with two methoxy groups at the 3 and 5 positions, imparts unique reactivity and solubility characteristics that are advantageous in medicinal chemistry and materials science. This guide serves as a technical resource for chemists, providing a detailed examination of the key synthetic routes to this important compound.

Historical Perspective and Discovery

The exact date and discoverer of this compound are not clearly recorded in readily available historical chemical literature. However, the synthesis of similarly substituted aromatic compounds suggests that its initial preparation likely occurred in the late 19th or early 20th century, following the development of key reactions for the functionalization of benzene derivatives. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided a reliable method for converting arylamines into various functional groups, including nitriles, and represents a highly probable route for the first synthesis of this compound from 3,5-dimethoxyaniline.[1]

Synthetic Methodologies

Several synthetic strategies can be employed to produce this compound. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups in the overall synthetic scheme. The following sections detail the most common and effective approaches.

Sandmeyer Reaction of 3,5-Dimethoxyaniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group on an aromatic ring into a nitrile group via a diazonium salt intermediate.[1][2][3] This method is a plausible historical route and remains a viable synthetic option.

Reaction Pathway:

Caption: Sandmeyer reaction pathway for this compound synthesis.

Experimental Protocol:

-

Diazotization: 3,5-Dimethoxyaniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (1.1 eq) in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water is prepared and heated to 60-70 °C.

-

The cold diazonium salt solution is slowly added to the hot copper cyanide solution. Vigorous nitrogen evolution is observed.

-

After the addition is complete, the reaction mixture is heated at 80-90 °C for 30 minutes to ensure complete reaction.

-

Work-up and Purification: The mixture is cooled to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Dehydration of 3,5-Dimethoxybenzaldehyde Oxime

Another common method for the synthesis of nitriles is the dehydration of the corresponding aldoxime. This approach involves the initial conversion of 3,5-dimethoxybenzaldehyde to its oxime, followed by treatment with a dehydrating agent.

Reaction Pathway:

Caption: Synthesis of this compound via oxime dehydration.

Experimental Protocol:

-

Oximation: 3,5-Dimethoxybenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) are dissolved in a suitable solvent such as ethanol or pyridine.[4]

-

A base (e.g., sodium hydroxide or pyridine) is added, and the mixture is refluxed until the reaction is complete (monitored by TLC).[4]

-

Work-up: The reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude 3,5-dimethoxybenzaldehyde oxime.

-

Dehydration: The crude oxime is then treated with a dehydrating agent. A common method is to heat the oxime in acetic anhydride. Other reagents like thionyl chloride, phosphorus pentoxide, or various modern catalytic systems can also be employed.

-

Purification: After the dehydration is complete, the reaction mixture is carefully quenched (e.g., with ice water if acetic anhydride is used) and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Modern Synthetic Methods: Palladium-Catalyzed Cyanation

Modern cross-coupling reactions offer efficient and often milder alternatives to classical methods. Palladium-catalyzed cyanation of aryl halides or triflates is a powerful tool for the synthesis of benzonitriles.[5] This method would start from a suitably substituted 3,5-dimethoxy-functionalized benzene ring.

Reaction Pathway:

Caption: Palladium-catalyzed cyanation for this compound synthesis.

Experimental Protocol:

-

Reaction Setup: A reaction vessel is charged with the 3,5-dimethoxy-substituted aryl halide or triflate (1.0 eq), a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) (0.6-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand) (1-5 mol%), and a solvent (e.g., DMF, DMAc).

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove insoluble salts. The filtrate is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for the different synthetic methods. Please note that yields can vary significantly based on the specific reaction conditions, scale, and purity of reagents.

| Method | Starting Material | Key Reagents | Typical Yield (%) | Melting Point (°C) | Reference |

| Sandmeyer Reaction | 3,5-Dimethoxyaniline | NaNO₂, HCl, CuCN | 60-75 | 88-90 | Inferred from general Sandmeyer reaction protocols |

| Oxime Dehydration | 3,5-Dimethoxybenzaldehyde | NH₂OH·HCl, Ac₂O | 70-85 | 88-90 | Inferred from general oxime dehydration protocols |

| Pd-Catalyzed Cyanation | 3,5-Dimethoxybromobenzene | Pd catalyst, Zn(CN)₂ | 80-95 | 88-90 | Inferred from general Pd-catalyzed cyanation protocols |

Spectroscopic Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 6.66 (s, 2H, Ar-H), 6.59 (t, J = 2.3 Hz, 1H, Ar-H), 3.82 (s, 6H, -OCH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 161.2, 118.4, 113.3, 107.8, 107.4, 55.8.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The dimethoxy substitution pattern is a common feature in many natural products and synthetic compounds with a range of pharmacological activities. The nitrile group is a versatile functional handle that can be readily converted into other functionalities such as amines, carboxylic acids, or tetrazoles, which are prevalent in many drug scaffolds. Its derivatives have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Conclusion

The synthesis of this compound can be effectively achieved through several well-established and modern synthetic methodologies. While the historical origins of its synthesis are likely rooted in classical reactions like the Sandmeyer reaction, contemporary methods such as palladium-catalyzed cyanation offer improved efficiency and milder reaction conditions. This guide provides researchers and drug development professionals with a detailed and comparative overview of these synthetic routes, complete with experimental protocols and quantitative data, to facilitate the efficient production of this valuable chemical intermediate. The choice of the optimal synthetic pathway will depend on the specific requirements of the research or development program.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. (E)-3,5-Dimethoxybenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the 3,5-Dimethoxybenzonitrile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzonitrile structural motif is a cornerstone in medicinal chemistry, valued for its metabolic stability and its capacity to engage in critical molecular interactions with biological targets.[1] Among the myriad of substituted benzonitriles, the 3,5-dimethoxybenzonitrile core has emerged as a particularly valuable scaffold. Its unique electronic properties and synthetic versatility have propelled the development of a diverse array of compounds with significant therapeutic potential, particularly in oncology and infectious diseases. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Synthetic Accessibility and Versatility

This compound serves as a versatile intermediate for the synthesis of a wide range of more complex, biologically active molecules.[2] Its precursor, 3,5-dimethoxybenzaldehyde, is readily available and can be converted to the nitrile through established methods like aldoxime dehydration.[3] The 3,5-dimethoxy substitution pattern influences the reactivity of the aromatic ring, making it a valuable building block for creating diverse molecular architectures.

A common synthetic application involves the use of 3,5-dimethoxybenzaldehyde in Claisen-Schmidt condensation to form chalcones, and in the Wittig reaction to produce stilbene analogs.[2] These scaffolds are precursors to compounds with demonstrated anticancer and anti-inflammatory properties.

Applications in Oncology: Tubulin Polymerization Inhibitors

A significant area of research for compounds derived from the 3,5-dimethoxybenzene scaffold is in the development of tubulin polymerization inhibitors.[4] These agents disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells. The 3,5-dimethoxyphenyl moiety is a key pharmacophore in many potent tubulin inhibitors.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various derivatives incorporating the 3,5-dimethoxyphenyl scaffold against several human cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone | (E)-1-(4-aminophenyl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-one | Not Specified | Not Specified | [2] |

| Triazole | 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilide (4e) | MCF-7 | 7.79 | [5][6] |

| 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilide (4f) | MCF-7 | 10.79 | [5][6] | |

| 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilide (4l) | MCF-7 | 13.20 | [5][6] | |

| Indole | 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | MCF-7 | 2.94 | [4] |

| MDA-MB-231 | 1.61 | [4] | ||

| A549 | 6.30 | [4] | ||

| HeLa | 6.10 | [4] | ||

| A375 | 0.57 | [4] | ||

| B16-F10 | 1.69 | [4] | ||

| Pyridine | Trimethoxyphenyl Pyridine Derivative (VI) | HCT-116 | Not Specified | [7] |

| HepG-2 | IC50 = 8.92 nM (Tubulin Polymerization) | [7] | ||

| MCF-7 | Not Specified | [7] | ||

| Triazolopyrimidine | 7-(3',4',5'-trimethoxyphenyl)-[1][2][8]triazolo[1,5-a]pyrimidine (3d) | HeLa | 0.030-0.043 | [9] |

| A549 | 0.160-0.240 | [9] | ||

| HT-29 | 0.067-0.160 | [9] |

Applications in Infectious Diseases: Antimicrobial Agents

Derivatives of this compound have also shown promise as antimicrobial agents. The benzonitrile scaffold is present in a number of compounds with antibacterial and antifungal properties.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for several benzohydrazide derivatives, which can be synthesized from precursors related to this compound.

| Compound | Microbial Species | MIC (µM) | Reference |

| N'-Benzylidene-3,4-dimethoxybenzohydrazide (4g) | E. faecalis | 18.95 | [10] |

| N'-Benzylidene-3,4-dimethoxybenzohydrazide (4h) | S. aureus | 5.88 | [10] |

| S. typhi | 12.07 | [10] | |

| N'-Benzylidene-3,4-dimethoxybenzohydrazide (4i) | A. baumanii | 11.64 | [10] |

| E. coli | 23.30 | [10] | |

| C. albicans | 23.30 | [10] | |

| N'-Benzylidene-3,4-dimethoxybenzohydrazide (4j) | E. faecalis | 16.68 | [10] |

| A. baumanii | 16.68 | [10] |

Experimental Protocols

Synthesis of (E)-1-(4-aminophenyl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-one (Chalcone Derivative)[2]

Materials:

-

3,5-Dimethoxybenzaldehyde

-

4-Aminoacetophenone

-

Ethanol

-

10% Sodium Hydroxide (NaOH) solution

-

Glacial Acetic Acid

-

Distilled Water

-

Ice bath

-

100 mL round-bottom flask

-

Magnetic stirrer

-

Vacuum filtration apparatus

Procedure:

-

Dissolve 3,5-dimethoxybenzaldehyde (1.66 g, 10 mmol) and 4-aminoacetophenone (1.35 g, 10 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath and slowly add the 10% NaOH solution dropwise with continuous stirring over 15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

-

Acidify the mixture by adding glacial acetic acid dropwise until a yellow precipitate forms.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain the pure product.

-

Dry the product in a vacuum oven.

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-based)[2][3]

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Fluorescent reporter dye (e.g., DAPI)

-

Test compound and control compounds (e.g., Paclitaxel as a polymerization enhancer, Nocodazole as an inhibitor)

-

Pre-warmed 96-well plates

-

Fluorometric plate reader with temperature control

Procedure:

-

Prepare a tubulin reaction mix on ice to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter dye.

-

Prepare serial dilutions of the test compound and controls in General Tubulin Buffer.

-

Add 5 µL of the test compound, controls, or vehicle control to the appropriate wells of a pre-warmed 96-well plate.

-

To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in a fluorometric plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 60 minutes.

-

Plot the fluorescence intensity versus time to obtain polymerization curves.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[10][11]

Materials:

-

Test compound

-

Bacterial/fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

0.5 McFarland standard

-

Positive control antibiotic

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of the test compound in the appropriate broth medium directly in the wells of a 96-well plate.

-

Prepare an inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the microbial inoculum to each well containing the test compound.

-

Include a positive control (broth with a known antibiotic), a growth control (broth with inoculum but no compound), and a sterility control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Akt/NF-κB Signaling Pathway

Derivatives of 3,5-dimethoxybenzaldehyde, such as certain chalcones, have been shown to exhibit anti-inflammatory properties through the inhibition of key signaling pathways like the Akt/NF-κB pathway.[2]

Caption: Inhibition of the Akt/NF-κB signaling pathway.

General Workflow for Anticancer Drug Discovery

The process of discovering and evaluating novel anticancer agents derived from the this compound scaffold follows a structured workflow.

Caption: Anticancer drug discovery workflow.

Experimental Workflow for Antimicrobial Screening

The evaluation of novel compounds for antimicrobial activity also follows a systematic process.

Caption: Workflow for antimicrobial screening.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, providing a versatile platform for the synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization, and as antimicrobial agents. The data and protocols presented in this guide underscore the importance of this scaffold in drug discovery and provide a valuable resource for researchers in the field. Further exploration of the structure-activity relationships of this compound derivatives holds great promise for the development of new and effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. benchchem.com [benchchem.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Dimethoxybenzonitrile from 3,5-Dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-pot synthesis of 3,5-dimethoxybenzonitrile from 3,5-dimethoxybenzaldehyde. The described method involves the formation of an aldoxime intermediate, followed by in-situ dehydration to yield the desired nitrile. This application note includes a comprehensive experimental procedure, characterization data, and a summary of the physicochemical properties of the starting material and the product. The provided workflow and reaction pathway diagrams offer a clear visual representation of the process.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for various pharmaceuticals and biologically active compounds. The presence of the nitrile group allows for its conversion into other functional groups such as amines, amides, and carboxylic acids, making it a versatile intermediate in drug discovery and development. The one-pot conversion of aldehydes to nitriles is an efficient and widely used transformation in organic chemistry. This method typically proceeds through an aldoxime intermediate, which is subsequently dehydrated to the corresponding nitrile. This document outlines a straightforward and effective protocol for this synthesis.

Data Presentation

A summary of the key physicochemical properties of the reactant and the product is presented in the table below for easy reference and comparison.

| Property | 3,5-Dimethoxybenzaldehyde (Starting Material) | This compound (Product) |

| Molecular Formula | C₉H₁₀O₃ | C₉H₉NO₂ |

| Molecular Weight | 166.17 g/mol | 163.17 g/mol |

| Appearance | White to off-white crystalline solid | Off-white crystalline powder |

| Melting Point | 45-48 °C | 87-89 °C |